5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride
Description
5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core with an amino group at position 5 and a carboxylic acid group at position 2, stabilized as a hydrochloride salt. This structure enhances water solubility, making it valuable in pharmaceutical and synthetic chemistry. The compound serves as a precursor for synthesizing derivatives with anticonvulsant, antimicrobial, and enzyme-inhibitory activities . Its reactivity, particularly in decarboxylation and alkylation reactions, has been studied extensively to optimize drug design and molecular diversity .
Properties
Molecular Formula |
C3H4ClN3O2S |
|---|---|
Molecular Weight |
181.60 g/mol |
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C3H3N3O2S.ClH/c4-3-6-5-1(9-3)2(7)8;/h(H2,4,6)(H,7,8);1H |
InChI Key |
IOLOMLPLVWIKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride typically involves the reaction of thiourea with ethyl 4-bromo-3-oxopentanoate in ethanol, followed by cyclization to form the thiadiazole ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is well-documented for its antimicrobial properties. Compounds derived from this scaffold have shown effectiveness against a range of pathogenic microorganisms.
Case Study: Antibacterial and Antifungal Activities
A series of 5-amino-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities. The results indicated that several derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 μg/mL. Notably, halogenated derivatives showed enhanced activity compared to non-halogenated counterparts .
| Compound | Target Organism | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 8a | S. aureus | 20 | Antibacterial |
| 9d | E. coli | 25 | Antibacterial |
| 8d | A. niger | 32 | Antifungal |
Anticancer Activity
The anticancer potential of 5-amino-1,3,4-thiadiazole derivatives has been extensively studied. These compounds have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of novel derivatives on human cancer cell lines. Compounds containing the thiadiazole ring exhibited IC50 values as low as 1.47 µM against breast cancer cell lines (MCF-7). The mechanism of action was linked to cell cycle arrest at the G2/M phase, indicating a potential for these compounds in cancer therapy .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| IVc | MCF-7 | 1.47 | G2/M phase arrest |
| III | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |
Anti-inflammatory and Other Biological Activities
Beyond antimicrobial and anticancer properties, 5-amino-1,3,4-thiadiazole derivatives have shown potential in treating inflammatory conditions and other biological activities.
Case Study: Anti-inflammatory Properties
Research has demonstrated that certain derivatives possess anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. For example, derivatives were found to inhibit human carbonic anhydrase II enzyme activity effectively, which is crucial in various physiological processes .
| Compound | Target Enzyme | Inhibition (%) |
|---|---|---|
| Derivative A | Carbonic Anhydrase II | 78.24 |
| Derivative B | COX-2 | 65.00 |
Mechanism of Action
The mechanism of action of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of carbonic anhydrase enzymes, leading to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma . The compound can also induce apoptosis in cancer cells by interfering with cell cycle progression and promoting cell death .
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of 1,3,4-thiadiazole derivatives depend on substituent type and position. Below is a comparative analysis of key analogues:
Pharmacological Activity
- Anticonvulsant Potential: Derivatives with carboxylic acid or thiol groups exhibit enhanced binding to neuronal targets. For example, 5-amino-1,3,4-thiadiazole-2-thiol derivatives show higher anticonvulsant efficacy in rodent models compared to sulfonamide analogues due to improved blood-brain barrier penetration .
- Enzyme Inhibition : The sulfonamide analogue (CAS 120208-98-2) inhibits carbonic anhydrase IX/XII isoforms, making it relevant for glaucoma and cancer therapy. In contrast, the carboxylic acid hydrochloride shows weaker enzyme affinity but greater versatility in derivatization .
- Antimicrobial Activity: 4-Amino-1,2,5-thiadiazole-3-carboxylic acid (CAS 2829-58-5) demonstrates broad-spectrum antibacterial effects, attributed to its planar structure and hydrogen-bonding capacity with microbial enzymes .
Solubility and Formulation
- The hydrochloride salt of the carboxylic acid derivative exhibits superior aqueous solubility compared to its free acid form (CAS 10-F612733), which is critical for intravenous formulations .
- Ethyl ester derivatives (e.g., CAS 64837-58-2) offer improved lipid solubility, enabling oral bioavailability and sustained release in preclinical studies .
Key Research Findings
Mannich Base Synthesis : The hydrochloride salt reacts with ketones and formaldehyde to form water-soluble enamine salts, which show promise as antiureolytic agents .
Biological Multi-Targeting: 2,5-Disubstituted derivatives combining carboxylic acid and hydrophobic groups exhibit dual anticonvulsant and antiproliferative activities, outperforming monosubstituted analogues in vitro .
Safety Profile: Ethyl ester derivatives (e.g., 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester) have lower acute toxicity (LD₅₀ > 2,000 mg/kg in rats) compared to sulfonamide hydrochlorides, which require stringent handling due to higher reactivity .
Biological Activity
5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride is a derivative of the 1,3,4-thiadiazole class of compounds, which are known for their diverse biological activities. This article explores the biological activities of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They exhibit a wide range of biological activities due to their unique structural features. The presence of both a sulfur atom and nitrogen atoms in the ring allows for various interactions with biological targets, making them valuable in medicinal chemistry.
Antimicrobial Activity
The antimicrobial properties of this compound have been well-documented. Studies indicate that derivatives of thiadiazoles exhibit significant inhibitory effects against various bacterial strains:
- Gram-positive bacteria: Effective against Staphylococcus aureus and Streptococcus pyogenes.
- Gram-negative bacteria: Shows activity against Escherichia coli and Pseudomonas aeruginosa.
Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) of several derivatives against common pathogens:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 31.25 | E. coli |
| Thiadiazole Derivative A | 62.5 | S. aureus |
| Thiadiazole Derivative B | 47.5 | Streptococcus pyogenes |
These results indicate that the compound can be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to inhibit critical enzymes involved in cancer cell proliferation:
- Inhibition of IMPDH: This enzyme is crucial for the synthesis of guanosine nucleotides in cancer cells.
- Topoisomerase II Inhibition: Essential for DNA replication and transcription.
In vitro assays demonstrated that this compound significantly reduces cell viability in various cancer cell lines (e.g., MCF-7 and LoVo), with apoptotic rates increasing by up to 4.65 times compared to untreated controls after 48 hours of exposure .
Table 2 illustrates the effects on cell viability:
| Cell Line | Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
|---|---|---|---|
| MCF-7 | 50 | 45 | 30 |
| LoVo | 50 | 40 | 25 |
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazoles have also been explored. Compounds from this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a role in inflammation pathways. The ability to modulate these pathways suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Kadi et al. demonstrated that various substituted thiadiazoles had superior antibacterial activity compared to standard antibiotics like cefepime and ofloxacin. The study found that specific modifications to the thiadiazole ring enhanced antimicrobial potency against resistant strains .
Case Study 2: Anticancer Mechanisms
Research published in December 2023 indicated that derivatives of 5-amino-1,3,4-thiadiazole showed promising results as inhibitors of focal adhesion kinase (FAK), an important target in cancer therapy. The study utilized MTS assays to assess cell viability across different concentrations and time points .
Q & A
Q. What are the common synthetic routes for 5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride?
- Methodological Answer : The compound is typically synthesized via a two-step heterocyclization and alkylation approach. First, acylated thiosemicarbazides undergo cyclization with carbon disulfide to form the 1,3,4-thiadiazole core. Subsequent alkylation with chloroacetic acid derivatives introduces the carboxylic acid group. Reaction conditions include refluxing in acetic acid with sodium acetate as a base (3–5 hours, 90–100°C) . For the hydrochloride salt, the final product is treated with HCl and recrystallized from DMF/acetic acid mixtures .
Q. How is the purity and structural integrity of this compound verified in synthetic workflows?
- Methodological Answer : Characterization relies on 1H NMR (to confirm amino and carboxylic proton environments), IR spectroscopy (to identify -NH₂, -COOH, and thiadiazole ring vibrations), and TLC (to monitor reaction progress). Elemental analysis (C, H, N, S) ensures stoichiometric consistency. For example, IR peaks at ~3300 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (C=O of carboxylic acid) are diagnostic .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies show that the hydrochloride salt is hygroscopic and prone to decomposition under prolonged exposure to light or humidity. Optimal storage requires desiccated conditions (silica gel) at 2–8°C in amber glass vials. Accelerated stability testing (40°C/75% RH for 30 days) reveals <5% degradation when protected from moisture .
Advanced Research Questions
Q. How can reaction yields be optimized for the alkylation step in the synthesis of this compound?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Sodium acetate or potassium carbonate improves nucleophilic substitution efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Molar Ratios : A 1.1:1 molar ratio of alkylating agent to thiadiazole precursor minimizes side products .
Reported yields range from 65% (without optimization) to 85% under optimized conditions .
Q. How do structural modifications (e.g., substituting the carboxylic acid group) affect biological activity?
- Methodological Answer : The carboxylic acid group is critical for hydrogen bonding with biological targets. For example:
| Derivative | Modification | Bioactivity Change | Source |
|---|---|---|---|
| Ethyl ester | -COOH → -COOEt | Reduced anticonvulsant potency | |
| Amide | -COOH → -CONHR | Enhanced anticancer activity | |
| These changes are validated via in vitro assays (e.g., MTT for cytotoxicity) and molecular docking studies . |
Q. How can contradictory data in solubility measurements be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity and pH. For example:
- Aqueous Solubility : 2.3 mg/mL at pH 3 (HCl-adjusted) vs. 0.8 mg/mL at pH 7 .
- DMSO Solubility : >50 mg/mL, but precipitation occurs upon dilution in buffer.
Use standardized buffers (e.g., phosphate-buffered saline) and dynamic light scattering (DLS) to assess aggregation .
Q. What analytical techniques are suitable for studying its interaction with biological macromolecules?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
